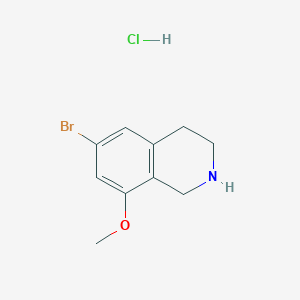

6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride include an empirical formula of C9H11BrClN and a molecular weight of 248.55 .Aplicaciones Científicas De Investigación

Synthesis Techniques

- Reductive Amination Synthesis : This compound can be synthesized through reductive amination of Schiff's bases, involving lithiation, formylation, and removal of tert-butyl groups (Zlatoidský & Gabos, 2009).

Biological and Chemical Studies

Natural Product Derivation : The compound has been identified as a derivative in natural products, such as those isolated from the red alga Rhodomela confervoides. These include bromophenols and brominated tetrahydroisoquinolines (Ma et al., 2007).

Molecular Structure Analysis : Studies have explored the molecular conformation of various derivatives of tetrahydroisoquinoline, including bromo-phenyl variants. These analyses are crucial for understanding the chemical and pharmacological properties of these compounds (Choudhury et al., 2003).

Phenolic Oxidation Studies : Research has been conducted on the oxidative coupling and ring-opening of spirocyclic dienones related to benzylisoquinoline alkaloids, which include derivatives of tetrahydroisoquinoline (Birch et al., 1975).

Isolation from Hammada Scoparia : The compound has been isolated as a major alkaloid from Hammada scoparia leaves, contributing to the knowledge of naturally occurring isoquinolines (Jarraya et al., 2008).

Novel Syntheses and Applications

Efficient Synthesis Methods : Research has focused on dynamic kinetic resolution methods for synthesizing enantiopure variants of the compound, indicating its relevance in the synthesis of modulators of nuclear receptors (Forró et al., 2016).

Radiosynthesis for PET Imaging : The compound has been used in radiosynthesis for PET imaging, specifically as a ligand for studying dopamine D1 receptors in vivo (Kassiou et al., 1994).

Direcciones Futuras

The future directions for 6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride and similar compounds could involve further exploration of their biological activities against various infective pathogens and neurodegenerative disorders . This could lead to the development of novel THIQ analogs with potent biological activity .

Propiedades

IUPAC Name |

6-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c1-13-10-5-8(11)4-7-2-3-12-6-9(7)10;/h4-5,12H,2-3,6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGYXRYVTYDXCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1CNCC2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethyl]but-2-ynamide](/img/structure/B2363948.png)

![N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2363951.png)

![N-(Cyanomethyl)-N-(3-fluorophenyl)-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide](/img/structure/B2363956.png)

![(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2363959.png)

![[(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(2-chloro-6-ethylpyridin-4-yl)methanone](/img/structure/B2363960.png)

![2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile](/img/structure/B2363967.png)